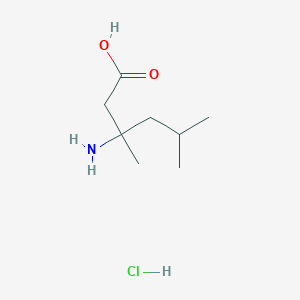

3-Amino-3,5-dimethylhexanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-3,5-dimethylhexanoic acid hydrochloride is a compound that has been the subject of various synthetic studies due to its potential applications in different fields, including its role as a building block in organic synthesis and its relevance in the development of nonlinear optical materials. Although the exact compound of interest is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, which can provide insights into the properties and reactivity of 3-Amino-3,5-dimethylhexanoic acid hydrochloride.

Synthesis Analysis

The synthesis of compounds closely related to 3-Amino-3,5-dimethylhexanoic acid hydrochloride has been reported using different approaches. For instance, the stereoselective synthesis of diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid was achieved through a reaction involving Garner's aldehyde and 2-lithio-3-methyl-2-butene, followed by hydrogenation and several other steps to yield the final compounds . Another study reported the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, which was then converted to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride . Additionally, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid was accomplished using a condensation reaction facilitated by potassium fluoride . These studies demonstrate the feasibility of synthesizing structurally similar compounds, which could be adapted for the synthesis of 3-Amino-3,5-dimethylhexanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of a related compound, 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, was determined using single crystal X-ray diffraction, revealing a Y-shaped structure with specific dihedral angles between the segments . This structural information is valuable as it provides a basis for understanding the spatial arrangement of atoms in compounds with similar backbones, which can influence their physical and chemical properties.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various analyses. For example, bond dissociation energy calculations were performed to assess the degradation properties of the Y-shaped compound mentioned earlier . Such studies are crucial for predicting the stability and reactivity of 3-Amino-3,5-dimethylhexanoic acid hydrochloride under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, with particular attention to their potential as nonlinear optical materials. The third-order nonlinear susceptibility (χ(3)) of the Y-shaped compound was calculated, indicating significant nonlinear optical properties that could be relevant for the compound of interest . Additionally, the synthesis of diastereomers and their yields, as well as the conditions required for their synthesis, provide insights into the physical and chemical behavior of similar compounds .

Wissenschaftliche Forschungsanwendungen

Applications in Chemical Synthesis and Material Science

6-Aminohexanoic acid, a close analog of 3-Amino-3,5-dimethylhexanoic acid hydrochloride, is primarily recognized for its clinical use as an antifibrinolytic drug. However, its significance extends beyond this application, marking its presence in the realm of chemical synthesis and material science. This ω-amino acid is pivotal in the synthesis of modified peptides and is a key ingredient in the manufacturing of polyamide synthetic fibers, commonly known as nylon. Its utility as a linker in various biologically active structures further exemplifies its versatility and importance in diverse scientific fields (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Applications in Corrosion Inhibition

Exploring the utility of amino acid derivatives, Schiff's bases derived from lysine (a relative of 3-Amino-3,5-dimethylhexanoic acid hydrochloride) and aromatic aldehydes have shown promising results as corrosion inhibitors for mild steel. These compounds, particularly SB-3, demonstrated an impressive inhibition efficiency of 95.6% at a certain concentration, acting predominantly as cathodic type inhibitors. Their adsorption on the mild steel surface adheres to the Langmuir adsorption isotherms, highlighting their potential in corrosion prevention strategies (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Applications in Drug Synthesis and Bioactive Structures

In the pharmaceutical sector, the efficient diastereoselective synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a component of the novel cyclodepsipeptide homophymine A, underscores the relevance of amino acids like 3-Amino-3,5-dimethylhexanoic acid hydrochloride in drug synthesis. This synthesis involves key steps such as Evans' asymmetric alkylation and anti-selective asymmetric hydrogenation, underscoring the compound's role in creating complex and biologically significant structures (Ohtaka, Hamajima, Nemoto, & Hamada, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Due to the presence of amino and carboxylic acid functional groups, it is functionally related to beta-amino acids , suggesting potential interactions with biological systems that utilize these types of molecules.

Mode of Action

Result of Action

As a compound functionally related to beta-amino acids , it may have roles in protein synthesis or other cellular processes involving amino acids.

Eigenschaften

IUPAC Name |

3-amino-3,5-dimethylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)4-8(3,9)5-7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAVYOARJDKONF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3,5-dimethylhexanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)

![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)

![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)

![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)

![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)

![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)